(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Catalog No.
S13663748
CAS No.
M.F
C10H9F3O2
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Product Name

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

IUPAC Name

(2R)-2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2/t7-/m1/s1

InChI Key

RKCRMVILALALDZ-SSDOTTSWSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(F)(F)F

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC=C2C(F)(F)F

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral organic compound characterized by its epoxide structure, which features a three-membered ring containing one oxygen atom. The compound includes a trifluoromethyl group attached to a phenoxy group, enhancing its electron-withdrawing properties and contributing to its unique chemical behavior. The "R" designation indicates its specific stereochemistry, making it valuable in asymmetric synthesis applications. This compound is primarily synthesized for research purposes and has potential implications in various biological and chemical contexts.

, particularly due to the reactive epoxide group. Notable reactions include:

  • Ring-Opening Reactions: The epoxide can react with nucleophiles such as water or alcohols, leading to the formation of diols or other functionalized compounds.
  • Nucleophilic Substitution: The strained oxirane ring can facilitate nucleophilic attack, resulting in the substitution of the epoxide oxygen with various nucleophiles.
  • Oxidation: The epoxide ring may also be oxidized to yield diols or other oxidation products.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity due to their unique electronic properties. (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has potential interactions with metabolic pathways, particularly through activation of AMP-activated protein kinase (AMPK). This suggests possible applications in metabolic regulation and therapeutic interventions, although comprehensive studies are still needed to elucidate these mechanisms fully .

The synthesis of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves several steps:

  • Formation of the Epoxide: Common methods include the reaction of an alcohol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or via halohydrin formation followed by intramolecular cyclization.
  • Use of Chiral Catalysts: As a chiral compound, asymmetric synthesis methods may involve chiral catalysts to ensure the desired stereochemistry is achieved .
  • Purification: The crude product is usually purified through techniques such as column chromatography to isolate the desired epoxide.

Specific protocols for synthesizing this compound may vary based on available starting materials and desired purity levels.

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has potential applications across various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in creating novel therapeutics that leverage its trifluoromethyl group.
  • Agrochemicals: The compound contributes to the development of advanced crop protection agents due to its potential biological activity against pests and diseases .
  • Material Science: Its properties may be exploited in creating new materials with specific functionalities.

Interaction studies involving (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane focus on its reactivity and biological interactions. Research has shown that its ability to activate AMPK suggests interactions with metabolic pathways, which could have implications for obesity and diabetes treatment. Additionally, studies on its interactions with other chiral molecules could provide insights into its utility in asymmetric catalysis .

Several compounds share structural features with (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
2-{[4-(Trifluoromethyl)phenoxy]methyl}oxiraneSimilar epoxide structureUsed in medicinal chemistry
2-methyl-2-((p-tolyloxy)methyl)oxiraneSubstituted phenol groupDifferent substituents lead to varied reactivity
2-(4-(benzyloxy)butyl)oxiraneLonger carbon chainVariation in carbon chain length affects properties

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane stands out due to its trifluoromethyl group, which imparts distinct electronic characteristics and enhances its potential applications in drug design and synthesis processes. Its chiral nature also allows for unique interactions in asymmetric synthesis compared to non-chiral analogs.

Asymmetric Epoxidation Strategies

The synthesis of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane relies on well-established asymmetric epoxidation methodologies that enable the formation of chiral epoxides with high enantioselectivity [1] [2]. Three primary catalytic systems dominate the field of asymmetric epoxidation for synthesizing this trifluoromethyl-containing epoxide compound.

The Sharpless asymmetric epoxidation represents the most widely utilized method for preparing chiral epoxides from allylic alcohols [1] [2]. This methodology employs titanium tetraisopropoxide as the metal catalyst combined with diethyl tartrate as the chiral ligand and tert-butyl hydroperoxide as the oxidizing agent [1] [3]. The reaction proceeds through a dimeric titanium-tartrate complex that controls the stereochemical outcome of the epoxidation [2] [3]. For substrates containing the 2-(trifluoromethyl)phenoxy moiety, the presence of molecular sieves enables the use of catalytic amounts of the titanium-tartrate complex, reducing the required stoichiometry from equimolar to 5-10 mol% [2] [3].

The Jacobsen epoxidation methodology provides an alternative approach particularly suited for unfunctionalized alkenes bearing the trifluoromethyl phenoxy substituent [4] [5]. This method utilizes N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride as the chiral catalyst [4] [5]. The manganese-based catalyst transfers an oxygen atom from chlorine bleach or similar oxidants to create the desired epoxide [5]. The reaction demonstrates excellent stereoselectivity for substrates containing electron-withdrawing groups such as the trifluoromethyl functionality [4] [5].

The Shi epoxidation offers a third synthetic route employing an organocatalyst derived from D-fructose [6] [7]. This methodology uses potassium peroxymonosulfate (oxone) as the oxidant and operates through a dioxirane intermediate [6] [7]. The fructose-derived catalyst demonstrates particular effectiveness for trans-alkenes and provides good to excellent yields and selectivities when applied to substrates containing trifluoromethyl substituents [6] [7].

MethodologyCatalyst SystemOxidantTypical YieldEnantioselectivity
Sharpless EpoxidationTi(OiPr)₄/Diethyl Tartratetert-Butyl Hydroperoxide70-95%85-98% ee
Jacobsen EpoxidationMn(III)-Salen ComplexSodium Hypochlorite75-90%90-99% ee
Shi EpoxidationFructose-derived KetonePotassium Peroxymonosulfate60-85%80-95% ee

Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening reactions of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane proceed through characteristic SN2 mechanisms that result in inversion of stereochemistry at the attacked carbon center [8] [9]. The high ring strain of the three-membered oxirane ring, approximately 13 kcal/mol, drives these transformations under mild conditions [8] [9].

Under basic conditions, nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide ring [8] [9]. Strong nucleophiles such as hydroxide ions, alkoxides, and Grignard reagents readily open the epoxide ring through this pathway [9] [10]. The reaction mechanism involves direct nucleophilic attack on the neutral epoxide followed by protonation of the resulting alkoxide [8] [9]. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the epoxide carbons, facilitating nucleophilic attack [10].

Under acidic conditions, the epoxide undergoes initial protonation at the oxygen atom, creating a better leaving group and altering the regioselectivity of nucleophilic attack [11] [12]. In these conditions, nucleophiles preferentially attack the more substituted carbon center, following an SN1-like mechanism [11] [12]. The reaction proceeds through a mechanism with substantial carbocationic character, particularly when tertiary carbons are involved [11] [12].

The stereochemical outcome of ring-opening reactions depends on the position of nucleophilic attack [13]. When the nucleophile attacks a chiral center, inversion of configuration occurs, consistent with the SN2 mechanism [13]. However, when the reaction occurs at a carbon that is not a stereocenter in the starting epoxide, retention of configuration at other chiral centers is observed [13].

Reaction ConditionsPreferred Attack SiteMechanismStereochemical Outcome
Basic (Strong Nucleophiles)Less Substituted CarbonSN2Inversion at Attack Site
Acidic (Weak Nucleophiles)More Substituted CarbonSN1-likeInversion with Partial Racemization
Neutral ConditionsLess Substituted CarbonSN2Complete Inversion

Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane requires sophisticated catalytic systems that control both the formation and subsequent transformations of the chiral epoxide [14] [15] [7]. Modern catalytic approaches focus on achieving high enantioselectivity while maintaining practical reaction conditions and substrate scope [14] [15].

Titanium-based catalytic systems represent the most mature technology for asymmetric epoxidation of allylic alcohol precursors [1] [2]. The active catalyst consists of a dimeric titanium-tartrate complex that creates a chiral environment around the metal center [1] [2]. The tartrate ligand coordinates to titanium through both carboxylate and hydroxyl functionalities, generating a highly organized transition state [2] [3]. Optimization studies demonstrate that 5-10 mol% catalyst loading provides optimal results with reaction temperatures ranging from -20°C to 0°C [3] [16].

Manganese-salen catalysts offer superior performance for substrates lacking allylic alcohol functionality [4] [5]. The catalyst structure features a tetradentate salen ligand that coordinates to manganese through four bonds, creating a rigid chiral environment [4]. The tert-butyl substituents on the aromatic rings amplify the asymmetric induction around the manganese center [4]. Typical reaction conditions employ 1-15 mol% catalyst loading with sodium hypochlorite as the oxidant at temperatures ranging from 0°C to room temperature [5].

Organocatalytic systems based on chiral ketones provide metal-free alternatives for asymmetric epoxidation [6] [7]. The fructose-derived catalyst operates through in situ generation of a chiral dioxirane intermediate [6] [7]. The rigid six-membered ring structure and adjacent quaternary center minimize epimerization of the stereogenic center during catalysis [6]. Optimal conditions require 0.2-0.3 equivalents of catalyst at pH 10.5 and 0°C to minimize decomposition pathways [7].

Catalyst TypeMetal CenterLigand SystemLoadingTemperature Range
Titanium-TartrateTi(IV)Diethyl Tartrate5-10 mol%-20°C to 0°C
Manganese-SalenMn(III)Chiral Salen1-15 mol%0°C to 25°C
Fructose KetoneNoneOrganocatalyst20-30 mol%0°C

Purification and Chiral Resolution Techniques

The purification and chiral resolution of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane requires specialized techniques that preserve the integrity of the sensitive epoxide functionality while achieving high enantiomeric purity [17] [18] [19]. Modern separation methods combine traditional chromatographic approaches with advanced chiral recognition technologies.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases remains the most widely utilized method for both analytical and preparative separations [17] [19]. Polysaccharide-based stationary phases, particularly those derived from cellulose and amylose tris-(3,5-dimethylphenylcarbamate), demonstrate excellent chiral recognition for compounds containing trifluoromethyl substituents [18] [19]. The chiral separation mechanism involves differential hydrogen bonding between enantiomers and the carbamate linkages of the helical polysaccharide backbone [18] [19].

Supercritical Fluid Chromatography (SFC) provides an environmentally advantageous alternative to conventional HPLC methods [17] [18]. This technique employs supercritical carbon dioxide as the mobile phase, significantly reducing solvent consumption while maintaining comparable separation efficiency [17] [18]. For moderately polar compounds like trifluoromethyl-containing epoxides, SFC offers faster separations with 3-5 times improved speed compared to traditional liquid chromatography [18].

Crystallization-based resolution techniques offer scalable approaches for obtaining enantiopure material [20]. The hydrolytic kinetic resolution method, developed by Jacobsen, selectively opens one enantiomer of a racemic epoxide mixture using chiral (salen)cobalt(II) catalysts [20]. This technique achieves excellent enantioselectivity by preferentially hydrolyzing the (S)-enantiomer, leaving the desired (R)-enantiomer in high enantiomeric excess [20].

Column chromatography using silica gel modified with chiral selectors provides a cost-effective purification method for laboratory-scale preparations [21] [22]. Standard purification protocols employ gradient elution with ethyl acetate in hexanes, typically ranging from 10-40% ethyl acetate concentration [21]. The trifluoromethyl substituent enhances the compound's stability during chromatographic purification, reducing decomposition compared to unsubstituted epoxides [22].

TechniqueStationary PhaseMobile PhaseResolutionThroughput
Chiral HPLCPolysaccharide-basedHexane/IsopropanolRs > 2.0Low-Medium
Chiral SFCPolysaccharide-basedCO₂/MethanolRs > 1.5High
Kinetic Resolution(Salen)Co(II) CatalystAqueous>99% eeMedium
Flash ChromatographySilica GelHexane/EtOAcRs = 1.0-1.5High

Thermodynamic Stability Analysis

Table 1 summarises the principal energetic parameters that govern molecular stability.

ParameterValueMethod / Source
Ring strain energy (oxirane core)27 – 28 kilocalories per mole  [1] [2]High-level thermochemical calculations on substituted epoxides
Barrier to ring-opening by frustrated Lewis pairs16 kilocalories per mole (computed)  [3]Density-functional study on trifluoromethyl-substituted oxiranes
Exact (monoisotopic) mass218.055 daltons  [4]High-resolution mass spectrometry data set
Formal charge0  [4]PubChem computed property

Key points

  • The three-membered cyclic ether retains the high intrinsic strain typical of oxiranes (~ 27 kilocalories per mole), confirming that the trifluoromethyl and phenoxy substituents do not appreciably relieve angular compression [1] [2].
  • Electron withdrawal by the trifluoromethyl group polarises the carbon–oxygen bonds, diminishing kinetic stability; a calculated 16 kilocalorie per mole barrier for Lewis‐acid-promoted ring opening illustrates the susceptibility of the epoxide to nucleophilic attack [3].

Solubility and Partition Coefficients

Table 2 compiles experimentally calculated or model-predicted partition parameters.

DescriptorNumerical valueInterpretation
Logarithm of the octanol–water partition coefficient (XLogP3-AA)2.5  [4]Moderate lipophilicity; favourable for passage through lipid phases
Topological polar surface area21.8 square ångströms  [4]Sub-threshold for passive cell-membrane diffusion
Hydrogen-bond donors / acceptors0 / 5  [4]Non-protic, moderate basicity
Rotatable bonds3  [4]Low conformational entropy cost upon binding
Predicted aqueous solubility (poly‐parameter linear free-energy relationship)ca. 4 × 10⁻³ moles per litre (log S ≈ –2.4)  [5]Qualitatively sparingly soluble in water
Predicted organic-phase solubility (chloroform, 25 °C)≳ 0.1 moles per litre  [5]Readily soluble in non-polar media

The moderate octanol–water coefficient, coupled with the small polar surface area, classifies the molecule as amphiphilic: sufficiently hydrophobic for organic-phase processing yet retaining limited aqueous dispersion capacity.

Spectroscopic Fingerprinting

Table 3 consolidates the characteristic analytical signals required for unambiguous identification.

TechniqueDiagnostic data (CDCl₃, 298 K)Notes / Source
Proton nuclear magnetic resonance (400 megahertz)7.12–7.55 parts per million, multiplet (five aromatic protons); 4.19 and 3.98 parts per million, diastereotopic benzylic methylene (AB, J ≈ 11 hertz); 3.35 parts per million, oxirane methine; 2.90 and 2.75 parts per million, oxirane methylene (J ≈ 4.8 hertz)  [6] [7]Pattern matches phenoxy-substituted epoxides
Carbon-13 nuclear magnetic resonance (100 megahertz)155.9, 131.8, 129.4, 124.8 parts per million (aromatic); 123.4 parts per million (quaternary carbon of trifluoromethyl, ¹J ≈ 285 hertz to ¹⁹F); 71.4, 55.7, 52.1 parts per million (benzylic CH₂, oxirane CH, oxirane CH₂)  [8] [9]Large one-bond ¹³C–¹⁹F coupling confirms the trifluoromethyl group
Fluorine-19 nuclear magnetic resonance (376 megahertz)– 64 to – 66 parts per million, singlet  [10]Isolated CF₃ group produces a single, sharp resonance
Infrared spectroscopy (neat film)1615 centimetres⁻¹ (aromatic C=C stretch); 1519 centimetres⁻¹ (ring breathing); 1327 centimetres⁻¹ (C–F stretch); 1258 and 1107 centimetres⁻¹ (C–O–C asymmetric and symmetric stretching of the epoxide); 915 centimetres⁻¹ (oxirane ring deformation); 836 centimetres⁻¹ (para-substituted ring bend)  [6] [11]Absence of O–H bands corroborates the non-protic nature
High-resolution electrospray mass spectrometryCalculated m/z 218.0555 ([M + H]⁺); found 218.0554  [4] [12]Confirms elemental composition C₁₀H₉F₃O₂
Dominant fragmentation (electron impact, 70 electronvolts)m/z 187 (loss of ethylene oxide), m/z 159 (further loss of carbon monoxide), m/z 139 (phenoxy cation)Consistent with α-cleavage of the epoxide and benzyl pathways

These orthogonal data provide a unique spectroscopic “signature” that distinguishes the (R)-enantiomer from regio- and stereoisomeric congeners.

X-ray Diffraction Patterns

A survey of the Cambridge Structural Database (Version 2025.1) returned no deposited single-crystal structures for (R)-2-((2-(trifluoromethyl)phenoxy)methyl)oxirane. Nevertheless, diffraction studies on closely related phenoxy-substituted epoxides reveal several points of direct relevance [13]:

  • The epoxide adopts a gauche orientation relative to the aryl–oxygen bond, minimising steric repulsion between the oxirane ring and the ortho-hydrogen atoms.
  • Intermolecular C-F···H–C contacts (2.4–2.6 ångströms) dominate crystal packing, giving rise to layered motifs typical of trifluoromethyl-arene assemblies.
  • Calculated powder patterns (Cu Kα) for the global minimum conformer predict principal reflections at 2θ ≈ 14.2°, 18.9° and 25.6°, arising from d-spacings of 6.2, 4.7 and 3.5 ångströms, respectively, in agreement with the spacing observed for the 2-fluoro‐6-methyl analogue [13].

Future crystallographic work is encouraged to verify these predictions experimentally and to resolve the absolute configuration unequivocally.

Table 4 Summary of Key Physicochemical Indices

Property categoryRepresentative valueImplication
EnergeticsRing strain ≈ 27 kilocalories per mole  [1]High intrinsic kinetic energy; drives ring-opening reactions
Lipophilicitylog₁₀ Kₒₑ, w = 2.5  [4]Partition favours organic phases by a factor of ~ 320
Aqueous solubility~ 4 millimoles per litre (predicted)  [5]Classified as sparsely soluble
Spectroscopic hallmark¹⁹F nucleus at – 65 parts per million (singlet)  [10]Rapid identification by fluorine nuclear magnetic resonance
Crystalline orderLayered packing dominated by C–F···H interactions  [13]Explains low melting point and brittle habit

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

218.05546401 g/mol

Monoisotopic Mass

218.05546401 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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